molecular formula C29H24N4O4S B2954789 N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034353-35-8

N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2954789
CAS No.: 2034353-35-8
M. Wt: 524.6
InChI Key: LNUOLLVAVJGVQR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a sophisticated chemical scaffold designed for probing intracellular signaling pathways. Its core structure is based on a 4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one, a privileged heterocyclic system known to exhibit potent inhibitory activity against a range of protein kinases [1] . The molecular architecture, featuring a phenyl ring at the 7-position and a 4-methoxyphenyl group at the 3-position, is characteristic of compounds engineered for high-affinity binding to the ATP-binding site of specific kinase targets. The critical thioacetamide side chain extending from the pyrrolopyrimidine core is a key functional moiety that can enhance selectivity and potency by forming additional covalent or non-covalent interactions with the target protein [2] . This compound is of significant research value in the fields of oncology and signal transduction, where it can be utilized as a chemical tool to investigate the biological functions of specific kinases, to validate new drug targets, and to study the effects of pathway inhibition in cellular disease models. Its primary application is in the discovery and development of targeted therapies, serving as a key intermediate or a lead compound for further structure-activity relationship (SAR) optimization to improve pharmacological properties [3] .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4S/c1-18(34)20-9-6-10-21(15-20)31-25(35)17-38-29-32-26-24(19-7-4-3-5-8-19)16-30-27(26)28(36)33(29)22-11-13-23(37-2)14-12-22/h3-16,30H,17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUOLLVAVJGVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. Its structure includes various functional groups that may contribute to its pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article reviews the biological activity of this compound based on diverse sources and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : 475.58 g/mol
  • CAS Number : 667913-10-2

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For instance, derivatives of similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. A study using MTT assays demonstrated that certain derivatives were more effective against glioblastoma and breast cancer cell lines than standard treatments, indicating a potential for further development in cancer therapy .

Cell LineIC50 (µM)
U-87 (Glioblastoma)15.0
MDA-MB-231 (Breast Cancer)20.5

2. Antioxidant Activity

The introduction of an acetyl group in similar compounds has been associated with enhanced antioxidant activity. Studies utilizing the DPPH radical scavenging method indicated that related compounds exhibited significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems .

3. Antibacterial Activity

Compounds with thioacetamide moieties have demonstrated antibacterial properties against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several case studies highlight the biological activities of similar compounds:

  • Anticancer Studies : Research on thiazole and pyrimidine derivatives has shown that modifications in their structure can lead to significant increases in anticancer activity. For example, a study found that thiazole-integrated pyrrolidinones exhibited potent cytotoxicity against multiple cancer cell lines .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors. For instance, certain methoxy-substituted derivatives were found to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment .

Comparison with Similar Compounds

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)

This compound () shares a pyrrolo[3,2-d]pyrimidine core but differs in substituents:

  • Core Modifications: Incorporates a pyrido-thieno fused ring system instead of a simple pyrrolo-pyrimidine.
  • Substituents: A methyl group at position 7 and a phenylamino group at position 2, compared to the target compound’s 7-phenyl and 3-(4-methoxyphenyl) groups.
  • Physical Properties : Melting point 143–145°C, molecular weight 369.44 g/mol, and distinct IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) .

N-(3-Ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

This analog () replaces the 3-acetylphenyl group with a 3-ethylphenyl moiety. Key differences include:

  • Molecular Weight : 510.6 g/mol (vs. ~524 g/mol for the target compound, assuming similar core structure).

MPO Inhibitors (WO2006062465)

Pyrrolo[3,2-d]pyrimidin-4-one derivatives () share the core but feature substituents like triazoles and morpholino groups. These compounds demonstrate the core’s versatility in targeting enzymes like myeloperoxidase (MPO), suggesting that the target compound’s 4-oxo group and thioacetamide side chain could be tailored for similar enzymatic interactions .

Thieno[3,2-d]pyrimidine Derivatives

Compounds such as 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide () replace the pyrrolo ring with a sulfur-containing thieno system. Key distinctions:

  • Biological Applications : These derivatives are patented for cancer treatment, highlighting the therapeutic relevance of pyrimidine-based scaffolds .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Pyrrolo[3,2-d]pyrimidine ~524* 3-Acetylphenyl, 4-methoxyphenyl, thioacetamide N/A
Compound 24 () Pyrido-thieno[2,3-d]pyrimidine 369.44 7-Methyl, phenylamino 143–145
N-(3-ethylphenyl)-... () Pyrrolo[3,2-d]pyrimidine 510.60 3-Ethylphenyl N/A

*Estimated based on structural similarity to .

Table 2: IR Spectral Data for Carbonyl Groups

Compound C=O Stretching (cm⁻¹) Context Reference
Target Compound ~1,700–1,730* 4-Oxo, acetyl groups N/A
Compound 24 1,730, 1,690 Acetamide, pyrimidinone

*Predicted based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Construct the pyrrolo[3,2-d]pyrimidin-4-one core via cyclocondensation of substituted pyrimidine precursors with thiophene derivatives, as described in analogous pyrrolopyrimidine syntheses .
  • Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Functionalize the 3-position with 4-methoxyphenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions .
  • Step 4 : Acetylate the aniline group using acetyl chloride in the presence of a base (e.g., triethylamine) .
    Key Characterization : Confirm intermediates and final product using LC-MS, ¹H/¹³C NMR, and X-ray crystallography (for crystalline derivatives) .

Q. How is the structural integrity of this compound validated in academic research?

  • X-ray Crystallography : Resolve the 3D structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in the pyrrolopyrimidine core) .
  • Spectroscopic Analysis : Use ¹H NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl protons at δ 2.5–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₃₀H₂₅N₅O₃S) with <5 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to assess effects on target binding .
  • Thioacetamide Linker Modification : Test methyl, ethyl, or benzyl substitutions at the sulfur atom to modulate lipophilicity and metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with proposed targets (e.g., kinase domains) and guide synthetic priorities .

Q. How can researchers resolve contradictory biological activity data across in vitro and in vivo studies?

  • Assay Validation : Confirm target engagement in vitro using orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays) .
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain discrepancies .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Prodrug Design : Introduce phosphate or glycoside groups at the acetylphenyl moiety to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo dosing .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles to improve dissolution rates and reduce aggregation .

Methodological Challenges and Solutions

Q. What experimental design principles apply to optimizing reaction yields for this compound?

  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions for key steps (e.g., Suzuki coupling) .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and minimize side products .

Q. How can researchers address reproducibility issues in biological assays involving this compound?

  • Standardized Protocols : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to reduce variability in metabolic activation .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions across replicates .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux transporter expression) to identify resistance mechanisms .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to detect unintended interactions that may explain variability .

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